N,N-Dimethylsuccinamic acid

Environmental fate Agrochemical degradation Copper catalysis

Researchers studying amide degradation often face metal-catalyzed oxidation artifacts that compromise environmental fate studies. N,N-Dimethylsuccinamic acid (CAS 2564-95-6) eliminates this variable-it degrades exclusively via hydrolysis, unaffected by dissolved Cu(II) ions, making it an ideal non-oxidizable control compound. • Hydrolytic-only degradation pathway enables artifact-free environmental fate modeling and analytical method validation. • Well-characterized gauche/trans conformer ratio (0.66 in DMSO) serves as a quantitative probe for metal-chelation and protein-folding studies. • Documented growth-retardation activity in Panax ginseng supports root-mass optimization protocols. Supplied with full QA documentation. Bulk quantities available for process-scale synthesis.

Molecular Formula C6H11NO3
Molecular Weight 145.16 g/mol
CAS No. 2564-95-6
Cat. No. B166414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethylsuccinamic acid
CAS2564-95-6
SynonymsN.N-Dimethylsuccinamic acid
Molecular FormulaC6H11NO3
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESCN(C)C(=O)CCC(=O)O
InChIInChI=1S/C6H11NO3/c1-7(2)5(8)3-4-6(9)10/h3-4H2,1-2H3,(H,9,10)
InChIKeyWAIGPJMZARQZDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement and Baseline Characterization


N,N-Dimethylsuccinamic acid (CAS 2564-95-6) is a tertiary amide derivative of succinic acid, characterized by a dimethylamino group substituted on the amide nitrogen. It is a small-molecule organic acid with the molecular formula C6H11NO3 and a molecular weight of 145.16 g/mol [1]. The compound is primarily utilized as a versatile synthetic intermediate in pharmaceutical chemistry and as a plant growth regulator, where it is also known as daminozide or B-9 [2]. Its key physicochemical properties include a melting point of 81.6–82.6 °C [1] and a predicted acid dissociation constant (pKa) of 4.94 , which define its handling and reactivity profile.

Why Generic Substitution Fails


Substituting N,N-dimethylsuccinamic acid with other succinamic acid derivatives or structurally similar compounds is scientifically unsound due to profound differences in their chemical reactivity and biological function. For instance, while the plant growth regulator daminozide (which shares a close structural relationship) undergoes rapid, copper-catalyzed oxidative degradation [1], N,N-dimethylsuccinamic acid is degraded via a distinct hydrolytic mechanism that is unaffected by metal ions [2]. Similarly, its unique conformational dynamics, driven by the dimethylamino group, differ fundamentally from those of its N-methyl analog or the parent succinamic acid, leading to different chelation and interaction profiles [3]. These divergent properties are not interchangeable and directly impact the outcome of experiments in environmental chemistry, coordination chemistry, and plant biology, making generic substitution a high-risk approach.

Quantitative Differentiation Evidence


Hydrolytic vs. Oxidative Degradation

In the presence of Cu(II) ions, the structurally related plant growth regulator daminozide (succinic acid 2,2-dimethylhydrazide) undergoes rapid degradation via an oxidative mechanism. In contrast, under identical conditions, N,N-dimethylsuccinamic acid breaks down via a purely hydrolytic mechanism, and its degradation rate is insensitive to the presence of Cu(II) ions [1]. This mechanistic divergence is a critical point of differentiation for applications where metal-catalyzed side reactions must be avoided.

Environmental fate Agrochemical degradation Copper catalysis Hydrolysis

Conformational Equilibrium in Aprotic Solvents

The conformational preferences of N,N-dimethylsuccinamic acid are well-defined and quantifiable. In DMSO, the un-ionized acid exhibits a gauche fraction of 0.66 ± 0.01, indicating a near-statistical distribution between gauche and trans conformers [1]. This is in stark contrast to its Li+ salt, which shows an overwhelming gauche preference, and its N(Bu)4+ salt, which remains predominantly trans [2]. This baseline conformational flexibility is a key parameter for studies involving metal chelation and molecular recognition.

Conformational analysis NMR spectroscopy Metal chelation models Solvent effects

Acidity Profile Comparison

The acid dissociation constant (pKa) is a fundamental property governing solubility, permeability, and metal-binding behavior. N,N-dimethylsuccinamic acid has a predicted pKa of 4.94 ± 0.10 , which is significantly higher (less acidic) than the pKa of the parent succinamic acid (reported values range from 4.19 to 4.54 [REFS-2, REFS-3]). This difference in ionization state at a given pH can impact its behavior in aqueous solutions and biological buffers.

Physicochemical properties Acid-base chemistry Ionization state Solubility

Plant Growth Regulatory Activity

When applied to Panax ginseng seedlings, N,N-dimethylsuccinamic acid (B-9) exhibited a specific and quantifiable effect on growth efficiency. It significantly decreased the growth efficiency parameter E3 across all temperature ranges, while gibberellic acid (GA) increased E2 and E3 in the supraoptimum temperature range [1]. This differential activity highlights its unique role as a growth retardant, in contrast to the growth-promoting effects of other regulators.

Plant physiology Growth regulator Agrochemical Botany

Metal Ion Insensitivity

In studies examining the hydrolysis of structurally related amides, N,N-dimethylsuccinamic acid was found to hydrolyze, but unlike the herbicide naptalam, its hydrolysis rate was completely insensitive to the presence or absence of dissolved Cu(II) ions [1]. This is a key differentiator for analytical or environmental fate studies where metal ion interference must be ruled out.

Hydrolysis Metal ion catalysis Environmental chemistry Analytical method development

Optimal Application Scenarios


Environmental Fate Studies Excluding Metal Catalysis

Given its hydrolytic degradation pathway that is unaffected by Cu(II) ions [1], N,N-dimethylsuccinamic acid serves as an ideal non-oxidizable analog in environmental fate studies. It can be used as a negative control or model compound when investigating the oxidative breakdown of other agrochemicals like daminozide or butyric acid 2,2-dimethylhydrazide, ensuring that observed degradation is not misattributed to metal-catalyzed hydrolysis [2].

Conformational Analysis and Metal Chelation Modeling

The precisely quantified gauche fraction of 0.66 in DMSO [1] makes this compound an excellent model system for studying intramolecular interactions and metal-chelation effects. Its well-resolved gauche and trans conformers allow researchers to isolate the impact of specific metal counterions (e.g., Li+, Na+, Ca2+) on conformational equilibria, providing fundamental insights into processes like protein folding and enzyme catalysis [2].

Growth Retardation Research in Valuable Crops

The compound's demonstrated ability to significantly decrease growth efficiency (E3) in Panax ginseng across all temperatures [1] positions it as a specific tool for studying growth retardation mechanisms. It is a preferred choice for experiments where the goal is to limit shoot growth relative to root mass, in contrast to growth-promoting regulators like gibberellic acid, and can be used to optimize cultivation protocols for root crops [1].

Analytical Method Validation for Labile Amides

Its insensitivity to dissolved Cu(II) ions [1] makes N,N-dimethylsuccinamic acid a robust internal standard or control compound for analytical methods aimed at quantifying other amides (e.g., naptalam, propanil) that are prone to metal-catalyzed degradation. This property ensures method accuracy and reproducibility when analyzing samples from agricultural runoff or environmental matrices where trace metals are ubiquitous [1].

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